(S)-3-(3-Bromo-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a brominated phenyl ring, a hydroxyl group, and a tert-butoxycarbonyl-protected amino acid moiety, making it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-hydroxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine or sodium bicarbonate.
Coupling: The brominated phenylacetic acid is then coupled with the protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide in DMF for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Formation of 3-(3-bromo-4-oxophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Substitution: Formation of 3-(3-azido-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Scientific Research Applications
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in peptide synthesis and protein modification.
Medicine: Explored for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and hydroxyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the Boc-protected amino acid moiety can be deprotected under physiological conditions to interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: Similar in having a brominated aromatic ring but differs in the presence of a fluorine atom and pyridine ring.
4-Methoxyphenethylamine: Similar in having a substituted phenyl ring but differs in the presence of a methoxy group and ethylamine chain.
Uniqueness
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its combination of a brominated phenyl ring, hydroxyl group, and Boc-protected amino acid moiety
Properties
Molecular Formula |
C14H18BrNO5 |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
SQOXBCRLNHVHGU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Br)C(=O)O |
Origin of Product |
United States |
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